6-bromo-2-naphthyl diethylcarbamate
Description
Properties
IUPAC Name |
(6-bromonaphthalen-2-yl) N,N-diethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-3-17(4-2)15(18)19-14-8-6-11-9-13(16)7-5-12(11)10-14/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLOOZNFLVQPBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-bromo-2-naphthyl diethylcarbamate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or carbamate formation using 6-bromo-2-naphthol as a precursor. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly impact yield. For example, using diethylcarbamoyl chloride in anhydrous dichloromethane with a base like triethylamine at 0–5°C minimizes side reactions . Characterization via FT-IR and NMR is critical to confirm the carbamate linkage and bromine positioning .
Q. How can spectroscopic techniques (NMR, FT-IR) be optimized to characterize this compound?
- Methodological Answer :
- ¹H NMR : Focus on the deshielded protons adjacent to the bromine atom (δ 7.5–8.5 ppm) and the diethylcarbamate group’s ethyl signals (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for CH₂).
- ¹³C NMR : Identify the carbonyl carbon (δ ~155 ppm) and the quaternary carbon bearing bromine (δ ~130 ppm).
- FT-IR : Confirm the carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹, if present). Reference spectra of analogous brominated naphthalenes (e.g., 6-bromo-2-naphthoic acid) for validation .
Q. What are the solubility and stability profiles of this compound in common solvents?
- Methodological Answer : The compound is lipophilic, with high solubility in DMSO, DCM, and THF, but limited solubility in water. Stability tests under varying pH (e.g., 2–12) and temperatures (25–60°C) should be conducted using HPLC to monitor degradation. Store in inert atmospheres at –20°C to prevent hydrolysis of the carbamate group .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at the 6-position activates the naphthalene ring for Suzuki-Miyaura or Ullmann couplings. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) in toluene/ethanol mixtures. Monitor regioselectivity using LC-MS to avoid dimerization byproducts .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NOE effects in NMR) be resolved during structural elucidation?
- Methodological Answer : Contradictions may arise from conformational flexibility or impurities. Use advanced techniques:
- 2D NMR (NOESY, HSQC) : Map spatial proximity of protons and carbons to confirm substituent positions.
- DFT Calculations : Predict NMR chemical shifts and compare with experimental data.
- HPLC-PDA-MS : Rule out impurities contributing to anomalous peaks .
Q. What experimental design strategies optimize the catalytic efficiency of this compound in enzyme inhibition assays?
- Methodological Answer :
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀.
- Control Experiments : Include positive controls (e.g., known carbamate inhibitors) and negative controls (solvent-only).
- Kinetic Studies : Use Lineweaver-Burk plots to assess competitive/non-competitive inhibition.
- Molecular Docking : Validate binding modes using software like AutoDock Vina, referencing crystal structures of target enzymes .
Q. How do steric and electronic effects of the diethylcarbamate group impact the compound’s bioactivity compared to similar derivatives?
- Methodological Answer : Perform structure-activity relationship (SAR) studies:
- Synthesize analogs with methyl, isopropyl, or aryl carbamate groups.
- Compare logP (lipophilicity), metabolic stability (microsomal assays), and target binding (SPR or ITC).
- The diethyl group balances solubility and membrane permeability, as seen in related naphthyl carbamates .
Q. What computational methods are suitable for predicting the environmental fate or toxicity of this compound?
- Methodological Answer :
- QSAR Models : Use EPI Suite or TEST software to estimate biodegradation half-life and ecotoxicity.
- Molecular Dynamics (MD) : Simulate interactions with biological membranes or proteins.
- ADMET Prediction : Tools like SwissADME assess absorption, distribution, and toxicity profiles. Cross-validate with experimental Ames tests or zebrafish embryo assays .
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis .
- Data Validation : Always cross-reference spectral data with structurally similar compounds (e.g., 6-bromo-2-naphthoic acid) to resolve ambiguities .
- Ethical AI Use : When employing machine learning for SAR, ensure transparency in training datasets and avoid overfitting .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
